molecular formula C12H10F8O4 B1305820 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane CAS No. 2264-01-9

1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane

Cat. No. B1305820
CAS RN: 2264-01-9
M. Wt: 370.19 g/mol
InChI Key: BWTMTZBMAGYMOD-UHFFFAOYSA-N
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Description

1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane, also known as BAH, is a compound of great interest to the scientific community due to its unique properties. BAH is a fluorinated acrylate monomer, which is an important building block for the synthesis of polymeric materials. It has a variety of applications, including being used as a monomer in the synthesis of polymers, as a cross-linking agent, and as a protective coating. BAH is also used in the production of medical devices, coatings, and other industrial products.

Scientific Research Applications

Monomer for Polymer Synthesis

This compound can be used as a monomer in the synthesis of polymers . The presence of acryloyloxy groups allows it to participate in polymerization reactions, leading to the formation of polymers with unique properties.

Cross-linking Agent

The compound can serve as a cross-linking agent . Cross-linking agents are used to create connections between large polymer chains, enhancing the material’s strength and stability.

Protective Coating

It can be used to form protective coatings . The fluorinated nature of this compound could impart resistance to heat, chemicals, and weathering, making it suitable for protective coating applications.

Fabrication of Nanomaterials

The compound has been investigated as a promising material for fabricating nanomaterials like nanotubes and nanofibers . The unique properties of this compound could enable the creation of nanomaterials with enhanced performance in various applications.

Surface Active Agent

The compound could potentially be used as a surface active agent . Surface active agents, or surfactants, are compounds that lower the surface tension between two liquids or between a liquid and a solid. This could be useful in a variety of industries, including detergents, emulsions, and foams.

Chemical Analysis

The compound has been used in certain chemical analysis methods . Its unique properties could make it useful as a reagent or additive in various analytical techniques.

Mechanism of Action

Mode of Action

The mode of action of this compound is likely through its participation in polymerization reactions. As an acrylate monomer, it can undergo a reaction known as free radical polymerization, where the double bond in the acrylate group reacts with a free radical to form a larger molecule . This process can continue, leading to the formation of a polymer chain.

Pharmacokinetics

Given its use in industrial applications, it’s likely that its bioavailability in a biological system would be low .

Result of Action

The primary result of the action of this compound is the formation of polymers. These polymers can have various properties and uses depending on the specific conditions of the polymerization reaction .

properties

IUPAC Name

(2,2,3,3,4,4,5,5-octafluoro-6-prop-2-enoyloxyhexyl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F8O4/c1-3-7(21)23-5-9(13,14)11(17,18)12(19,20)10(15,16)6-24-8(22)4-2/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTMTZBMAGYMOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(C(C(C(COC(=O)C=C)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2CHC(O)OCH2C4F8CH2OC(O)CHCH2, C12H10F8O4
Record name 2-Propenoic acid, 1,1'-(2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediyl) ester
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379721
Record name 1H,1H,6H,6H-Perfluorohexane-1,6-diol diacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane

CAS RN

2264-01-9
Record name 1H,1H,6H,6H-Perfluorohexane-1,6-diol diacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2264-01-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2,2,3,3,4,4,5,5-octafluoro-1,6-hexyl diacrylate (DCFA4) in the development of new materials for NIL?

A1: DCFA4 acts as a crosslinker in the development of a novel fluorinated hybrid resist for NIL. The researchers combined DCFA4 with a fluorinated mercaptopropyl polyhedral oligomeric silsesquioxane (POSS-F-SH) []. Upon UV exposure, the thiol (SH) groups on the POSS-F-SH react with the acrylate groups on the DCFA4 in a process called thiol-ene photopolymerization. This reaction creates a crosslinked network, resulting in a solid material suitable for use as a mold in NIL.

Q2: What are the advantages of using a hybrid resist containing DCFA4 for NIL?

A2: The incorporation of DCFA4 in the hybrid resist formulation offers several benefits for NIL applications:

  • Low Viscosity: DCFA4 contributes to the low viscosity of the uncured resist (16–239 cP) [], allowing for easier processing and filling of nanometer-scale features in NIL molds.
  • Low Shrinkage: The resulting hybrid material exhibits low bulk volumetric shrinkage (4.8–7.5%) upon curing [], ensuring high fidelity pattern transfer during the imprinting process.
  • Excellent Mechanical Properties: The crosslinked material shows high transparency to UV light, resistance to organic solvents, and excellent mechanical properties, including a Young's modulus of 0.31–1.56 GPa []. These properties contribute to the durability of the mold and its ability to withstand multiple imprinting cycles.
  • Low Surface Energy: The presence of fluorine atoms in both DCFA4 and POSS-F-SH contributes to the low surface energy of the cured material (14–20.4 mJ m−2) [], facilitating easy release from the imprinted substrate and preventing damage to the delicate nanostructures.

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